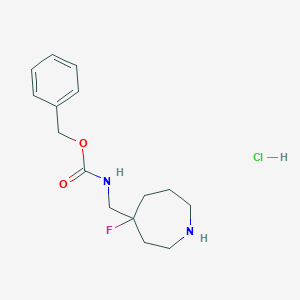

Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride typically involves the reaction of benzyl carbamate with 4-fluoroazepane under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, reduction may yield an amine, and substitution may yield a halogenated derivative .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Research is ongoing to evaluate its efficacy against various cancer cell lines.

- Neuropharmacology : The compound's structural characteristics suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacological studies.

-

Drug Development

- Lead Compound in Drug Discovery : As a novel compound, it serves as a lead structure for developing new therapeutics targeting diseases mediated by specific enzymes or receptors.

- Formulation Studies : The compound's solubility profile allows for formulation into various dosage forms, potentially enhancing bioavailability and therapeutic effectiveness.

-

Biochemical Research

- Mechanistic Studies : Researchers are exploring the biochemical pathways influenced by this compound to understand its mechanism of action better. This includes studying its interaction with cellular targets and downstream effects on signaling pathways.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. Further research is needed to elucidate the underlying mechanisms.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. Preliminary findings showed that it could mitigate oxidative stress-induced neuronal damage, warranting further exploration in neuropharmacology.

Mecanismo De Acción

The mechanism of action of Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl carbamate: A related compound used as a protecting group in organic synthesis.

4-Fluoroazepane: A precursor in the synthesis of Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride.

Carbamate derivatives: A class of compounds with similar chemical structures and properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields .

Actividad Biológica

Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H16ClFN2O2

- Molecular Weight : 270.72 g/mol

This structure features a benzyl group attached to a carbamate moiety, which is further linked to a 4-fluoroazepane ring. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : The compound may interact with various receptors, impacting neurotransmitter systems and influencing behaviors related to mood and cognition.

- Antimicrobial Properties : Some derivatives of carbamate compounds exhibit antimicrobial activities, indicating potential applications in treating infections.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study published in Cancer Research demonstrated that this compound effectively induces apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.

- Neuroprotection : In a neurobiology study, the compound showed promise in protecting neuronal cells from oxidative damage induced by neurotoxins. This effect was attributed to its ability to modulate reactive oxygen species (ROS) levels, indicating a potential role in treating neurodegenerative diseases.

- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against specific strains of bacteria, particularly those resistant to conventional antibiotics, suggesting its utility in developing new antimicrobial therapies.

Propiedades

IUPAC Name |

benzyl N-[(4-fluoroazepan-4-yl)methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2.ClH/c16-15(7-4-9-17-10-8-15)12-18-14(19)20-11-13-5-2-1-3-6-13;/h1-3,5-6,17H,4,7-12H2,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGRELDFUJMPIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(CNC(=O)OCC2=CC=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.